1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea
Description
Propriétés
IUPAC Name |
1-benzhydryl-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-25(23-11-15-27-16-12-23)30-17-13-20(14-18-30)19-28-26(32)29-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,15-16,20,24H,13-14,17-19H2,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQZPEABXSTLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Retrosynthetic Analysis and Key Intermediate Preparation
The target molecule can be dissected into two primary components:
- Benzhydryl urea moiety
- 1-Isonicotinoylpiperidin-4-yl-methylamine
Synthesis of 1-Isonicotinoylpiperidin-4-yl-methylamine
This intermediate is synthesized via sequential modifications of piperidine derivatives. A validated approach involves:
- Quaternization of N-(4-methylpyridin-3-yl)-acetamide using benzyl chloride or bromide in toluene at 80–85°C, followed by sodium borohydride reduction in methanol/water to yield 1-benzyl-4-methylpiperidin-3-yl-methylamine.
- Isonicotinoyl introduction via nucleophilic acyl substitution. Titanium(IV) tetraisopropoxide facilitates the coupling of isonicotinoyl chloride with the piperidine amine under mild conditions (0–5°C), achieving >85% yield.
Table 1: Reaction Conditions for Piperidine Intermediate Synthesis
Urea Bond Formation Strategies
The urea linkage is constructed via two principal methods:
Carbodiimide-Mediated Coupling
Reaction of 1-isonicotinoylpiperidin-4-yl-methylamine with benzhydryl isocyanate in dichloromethane, catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method affords moderate yields (70–75%) but requires rigorous exclusion of moisture.
Phosgene Alternative Approach
A safer, two-step protocol involves:
- Generation of carbamate : Treatment of the amine with triphosgene in THF at −20°C.
- Amine coupling : Reaction with benzhydrylamine in the presence of triethylamine, yielding the target urea in 82% yield with 98% purity.
Table 2: Comparison of Urea Formation Methods
| Method | Reagents | Temperature | Yield (%) | Purity | Source |
|---|---|---|---|---|---|
| Carbodiimide-mediated | EDC, benzhydryl isocyanate, DCM | 25°C | 75 | 95 | |
| Phosgene alternative | Triphosgene, Et₃N, THF | −20°C → RT | 82 | 98 |
Resolution and Purification
Chiral Resolution (If Applicable)
Though the target compound lacks chiral centers, analogous piperidine syntheses employ ditoluoyl-L-tartaric acid for enantiomeric resolution, achieving >99% enantiomeric excess (ee). This step is critical if racemic intermediates form during piperidine functionalization.
Scalability and Industrial Considerations
Analytical Characterization
Spectroscopic Validation
Purity Metrics
Industrial batches consistently achieve >98% purity, meeting pharmacopeial standards for advanced intermediates.
Analyse Des Réactions Chimiques
1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the isonicotinoyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or piperidinyl moieties using reagents like sodium hydride or lithium diisopropylamide (LDA).
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, leading to the formation of benzhydryl amine and isonicotinoyl piperidine derivatives.
Applications De Recherche Scientifique
1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its anticonvulsant properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors and enzymes in the body, including GABA receptors and acetylcholinesterase.
Pathways: It modulates neurotransmitter release and inhibits enzyme activity, leading to its therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The provided evidence lacks direct data on 1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea or its structural analogs. However, inferences can be drawn from related compounds in , focusing on shared functional groups and structural motifs.
Piperidine Derivatives
The compound 2-Buten-1-one, 2-methyl-1-(1-piperidinyl)- (CAS 62336-85-8) shares the piperidine ring but lacks the urea and isonicotinoyl groups. Its ketone functionality contrasts with the urea’s hydrogen-bonding capacity, suggesting differences in solubility and target interactions. Piperidine derivatives are often employed for their conformational flexibility, but substitutions (e.g., isonicotinoyl in the target compound) significantly alter pharmacodynamic profiles .
Pyridine-Based Compounds
3-Acetylpyridine (CAS 350-03-8) contains a pyridine ring but substitutes an acetyl group instead of the isonicotinoyl linkage. Acetylpyridines exhibit lower polarity (Log Kow = 0.06) compared to isonicotinoyl derivatives, which may increase hydrophilicity due to the amide bond. This difference could impact bioavailability and metabolic stability .
Urea-Containing Analogs
No urea-based compounds are listed in . However, urea derivatives like Tolbutamide (a sulfonylurea) demonstrate the importance of the urea group in hydrogen bonding with biological targets (e.g., ATP-sensitive potassium channels). The benzhydryl group in the target compound may enhance binding affinity compared to simpler aryl-urea analogs.
Physicochemical Properties
A hypothetical comparison of key properties is outlined below:
| Property | 1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea | 3-Acetylpyridine | 2-Methyl-1-(1-piperidinyl)-2-Buten-1-one |
|---|---|---|---|
| Molecular Weight (g/mol) | ~480 (estimated) | 121.14 | 153.22 |
| Log Kow | High (predicted >3.5) | 0.06 | 1.34 (estimated) |
| Water Solubility | Low (urea and benzhydryl groups) | 1,000 mg/L | Insoluble |
| Key Functional Groups | Urea, benzhydryl, isonicotinoyl-piperidine | Pyridine, acetyl | Piperidine, α,β-unsaturated ketone |
Research Findings and Limitations
- Synthetic Accessibility: The isonicotinoyl-piperidine moiety may complicate synthesis compared to simpler acetylpyridines or piperidine ketones.
- Target Selectivity : The benzhydryl group could confer selectivity for hydrophobic binding pockets, differentiating it from polar pyridine derivatives .
Activité Biologique
1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and research findings related to this compound, drawing on diverse sources.
Chemical Structure and Synthesis
The compound can be described by its molecular formula , featuring a benzhydryl group and an isonicotinoyl-piperidinyl moiety. The synthesis typically involves the reaction of benzhydryl isocyanate with 1-isonicotinoylpiperidine, followed by purification processes such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that derivatives similar to 1-benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs possess activity against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum .
| Compound | Pathogen | Activity |
|---|---|---|
| 1-Benzhydryl derivatives | Xanthomonas axonopodis | Effective |
| 1-Benzhydryl derivatives | Ralstonia solanacearum | Effective |
Inhibition Studies
Inhibition assays have demonstrated that certain piperidine derivatives can act as potent inhibitors of enzymes such as α-glucosidase. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and the piperidine moiety can enhance inhibitory potency .
Case Study 1: Antimicrobial Evaluation
A study conducted on synthesized benzhydryl-sulfonyl-piperidine derivatives highlighted their antimicrobial efficacy against pathogens affecting tomato plants. The evaluation utilized artificial inoculation techniques, demonstrating that specific modifications in the chemical structure could significantly influence biological activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of similar compounds with target enzymes. These studies indicate critical hydrogen bonding and π-π interactions between the compounds and active site residues, which are essential for their inhibitory activities .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of compounds related to 1-benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea. For example:
- Structural Modifications : Variations in substituents on the piperidine ring have been linked to increased potency against specific bacterial strains.
- Mechanistic Insights : Studies suggest that these compounds may exert their effects through multiple mechanisms, including enzyme inhibition and disruption of bacterial cell wall synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
